molecular formula C19H24N2O3 B13885706 Tert-butyl 4-quinolin-8-yloxypiperidine-1-carboxylate

Tert-butyl 4-quinolin-8-yloxypiperidine-1-carboxylate

Cat. No.: B13885706
M. Wt: 328.4 g/mol
InChI Key: PVLKTVFNZHUOEQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-quinolin-8-yloxypiperidine-1-carboxylate is a chemical compound with a complex structure that includes a quinoline moiety linked to a piperidine ring via an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-quinolin-8-yloxypiperidine-1-carboxylate typically involves the reaction of quinoline derivatives with piperidine derivatives under specific conditions. One common method includes the use of tert-butyl chloroformate as a protecting group for the piperidine nitrogen, followed by the introduction of the quinoline moiety through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, often involving purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-quinolin-8-yloxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, where halogenated quinoline derivatives react with nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 4-quinolin-8-yloxypiperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-quinolin-8-yloxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the piperidine ring may interact with various proteins, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
  • Tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
  • Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Uniqueness

Tert-butyl 4-quinolin-8-yloxypiperidine-1-carboxylate is unique due to its combination of a quinoline moiety with a piperidine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl 4-quinolin-8-yloxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-19(2,3)24-18(22)21-12-9-15(10-13-21)23-16-8-4-6-14-7-5-11-20-17(14)16/h4-8,11,15H,9-10,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLKTVFNZHUOEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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